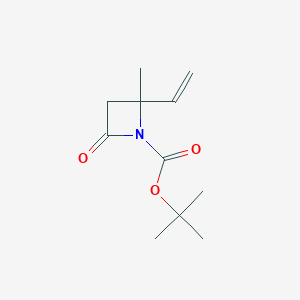

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate

Description

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate is a specialized azetidine derivative featuring a four-membered β-lactam-like ring system. The compound’s structure includes a tert-butyl carbamate group at the 1-position, a methyl and ethenyl substituent at the 2-position, and a ketone group at the 4-position. This configuration imparts unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis, particularly as a precursor for β-lactam antibiotics or protease inhibitors.

Properties

IUPAC Name |

tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-6-11(5)7-8(13)12(11)9(14)15-10(2,3)4/h6H,1,7H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWYONDNTDZFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1C(=O)OC(C)(C)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can lead to the formation of the azetidine ring.

Introduction of the Ethenyl Group: The ethenyl group can be introduced through a vinylation reaction, where a vinyl halide reacts with the azetidine ring under basic conditions.

Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can mimic natural substrates or intermediates, allowing the compound to bind to active sites and exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-containing heterocycles. Key structural analogues include:

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1):

- Core Structure : A five-membered pyrrolidine ring vs. the four-membered azetidine in the target compound.

- Substituents : Hydroxymethyl and 4-methoxyphenyl groups at the 3- and 4-positions vs. ethenyl and methyl groups in the azetidine derivative.

- Applications : Used in peptide mimetics and as a chiral building block in drug discovery .

Tert-butyl 4-oxoazetidine-1-carboxylate :

- Core Structure : Similar azetidine ring but lacks the 2-ethenyl and 2-methyl substituents.

- Reactivity : The absence of steric hindrance from the 2-position substituents enhances its nucleophilic reactivity in ring-opening reactions.

Comparative Data Table

Key Findings from Research

- This contrasts with the pyrrolidine analogue, where substituents are positioned to minimize steric clashes .

- Electrophilicity : The 4-oxo group in azetidines enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. However, the steric bulk in the target compound may slow such reactions relative to simpler derivatives.

Biological Activity

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant research findings.

The synthesis of this compound typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an ethenylating agent. The process generally requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethenyl group. The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby obstructing substrate access. This inhibition can lead to various biological effects depending on the targeted enzyme or pathway.

Biological Applications

The compound has several notable applications in biological research:

1. Enzyme Inhibition Studies

- This compound is utilized in studying enzyme inhibitors, contributing to the understanding of enzyme kinetics and inhibition mechanisms.

2. Drug Design Scaffold

- It serves as a scaffold for drug design, allowing researchers to modify its structure to enhance biological activity or selectivity against specific targets .

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related azetidine derivatives have shown IC50 values ranging from nanomolar to micromolar concentrations against different cancer types, indicating potential therapeutic applications in oncology .

Case Studies

Several studies have highlighted the efficacy of azetidine derivatives in inhibiting cancer cell proliferation:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung) | 0.35 | Tubulin interaction |

| Compound B | MCF7 (breast) | 0.5 | Cell cycle arrest |

| Compound C | HeLa (cervical) | 4.6 | Apoptosis induction |

These findings underscore the potential of this compound and its analogs in cancer therapy .

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution followed by cyclization. For analogous azetidine derivatives, tert-butyl esters and halogenated precursors are reacted under mild conditions with catalysts like triethylamine in solvents such as tetrahydrofuran (THF) . A key step is the formation of the azetidine ring via intramolecular cyclization, which may require controlled temperature (e.g., 0–25°C) and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization is often employed .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming the azetidine ring structure and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups. Mass spectrometry (MS) provides molecular weight validation. For crystalline samples, X-ray diffraction (XRD) using programs like SHELXL resolves stereochemical details. For example, tert-butyl group conformations in similar compounds are confirmed via low-temperature NMR and DFT calculations .

Q. What safety protocols are recommended for handling this compound?

Store in airtight containers at –20°C to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory or skin irritation risks. Avoid heat sources and static discharge, as tert-butyl derivatives may decompose exothermically . In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of the azetidine ring?

Yield optimization requires careful control of reaction parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency .

- Catalyst loading : Triethylamine (1.2–1.5 equiv.) minimizes byproducts during substitution .

- Temperature gradients : Slow warming (0°C → room temperature) during cyclization improves regioselectivity.

Contradictions in reported yields (e.g., 45–75%) may arise from residual moisture or impurities in precursors; rigorous drying of reagents and solvents is critical .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for stereoisomers be resolved?

Discrepancies between solution-state NMR and solid-state XRD data often stem from dynamic conformational changes. For example, tert-butyl groups in similar compounds exhibit axial-to-equatorial flipping in solution, resolved via variable-temperature NMR . Complementary techniques like NOESY (for proximity analysis) and DFT simulations with explicit solvent models can reconcile differences .

Q. What strategies are effective for studying the compound’s biological interactions?

- Molecular docking : Screen against target enzymes (e.g., proteases, kinases) using software like AutoDock to predict binding modes .

- Kinetic assays : Measure inhibition constants (Ki) via fluorescence-based assays or SPR (surface plasmon resonance).

- Metabolic stability : Use liver microsome assays to evaluate cytochrome P450 interactions. For instance, fluorinated analogs show enhanced metabolic resistance compared to non-halogenated derivatives .

Q. How can crystallization challenges (e.g., twinning) be addressed during XRD analysis?

For twinned crystals, SHELXL’s TWIN command enables refinement of overlapping lattices . Preferential solvent selection (e.g., ethyl acetate/hexane mixtures) and slow evaporation improve crystal quality. Hydrogen-bonding patterns, analyzed via graph-set notation (e.g., Etter’s rules), guide solvent selection for co-crystallization .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported reactivity (e.g., hydrolysis rates)?

Contradictory hydrolysis data may arise from pH variations or steric effects. For tert-butyl-protected azetidines, acidic conditions (HCl/THF) cleave the ester, while basic conditions (NaOH/MeOH) may degrade the ring. Control experiments with pH monitoring and LC-MS tracking of intermediates are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.